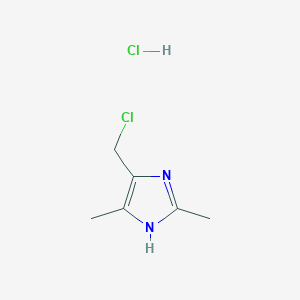

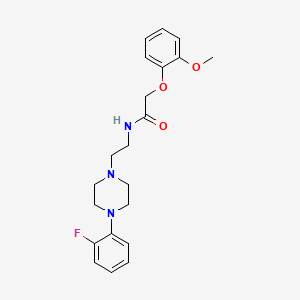

5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-tert-Butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde, commonly referred to as t-butyl-indole-3-carbaldehyde (TBI-3C), is an aldehyde that has been extensively studied due to its unique properties and potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. TBI-3C is a highly reactive and versatile aldehyde, and has been used in the synthesis of numerous compounds, including pharmaceuticals, pesticides, and dyes. In addition, TBI-3C has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer’s, and Parkinson’s.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry and Heterocyclic Compound Synthesis

Indole derivatives, similar to 5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde, have been extensively used in synthetic chemistry, particularly in the synthesis of gamma-carbolines and other heteropolycyclic compounds through palladium-catalyzed intramolecular annulations. These processes are crucial for the development of complex organic molecules that may serve as intermediates in the synthesis of pharmaceuticals and materials with unique properties (Zhang & Larock, 2003).

Photophysical Studies

The photophysical properties of indole derivatives, including those substituted at the tert-butyl position, have been investigated for their potential applications in organic optoelectronic devices such as organic light-emitting diodes (OLEDs). These studies explore the structural-property relationships that influence the fluorescence and electroluminescence of indole-based compounds, which could be relevant for designing new materials in the field of electronics and photonics (Hu et al., 2013).

Green Chemistry and Catalysis

Research on indole-3-carbaldehyde derivatives has also focused on green chemistry approaches, such as the use of nanocatalysts and solvent-free conditions for the Knoevenagel condensation. These methodologies aim to enhance the sustainability of chemical syntheses by reducing the environmental impact and improving the efficiency of reactions, which is of significant interest in the synthesis of bioactive molecules and agrochemicals (Madan, 2020).

Anticancer Research

Compounds structurally related to 5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde have been synthesized and evaluated for their anticancer activities. The synthesis of N-arylated indole-3-substituted-2-benzimidazoles, for instance, demonstrates the potential of indole derivatives in the development of new therapeutic agents targeting various cancer cell lines. This area of research underscores the medicinal chemistry applications of indole-based molecules (Anwar et al., 2023).

Eigenschaften

IUPAC Name |

5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-13-7-5-6-8-15(13)19-17(12-22)16-11-14(20(2,3)4)9-10-18(16)21-19/h5-12,21H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJNAYYCJDVIOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C3=C(N2)C=CC(=C3)C(C)(C)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(5-Bromo-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2771441.png)

![3-Chloro-6-[chloro(fluoro)methyl]pyridazine](/img/structure/B2771445.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2771446.png)

![N-(4-bromophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2771448.png)

![2-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2771450.png)